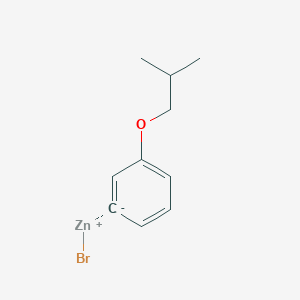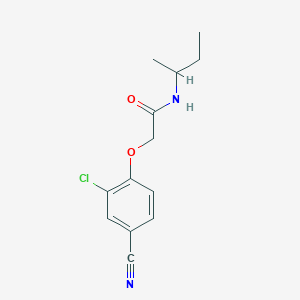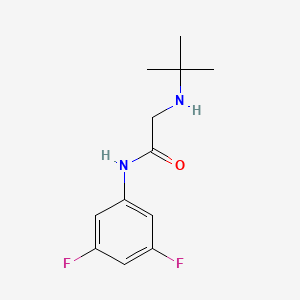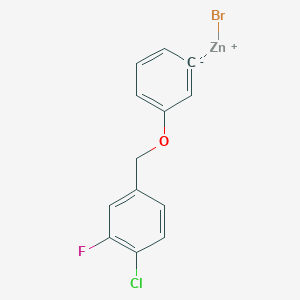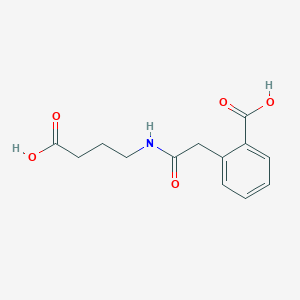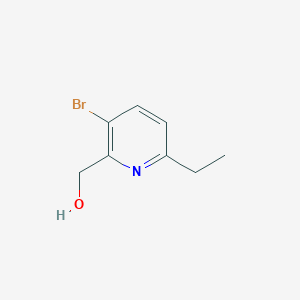
n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
The synthesis of n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dimethylbenzaldehyde with cyclopropylamine and a thioamide in the presence of a catalyst can yield the desired thiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For instance, halogenation can introduce halogen atoms into the ring structure.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
n-Cyclopropyl-4-(3,4-dimethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:
Sulfathiazole: An antimicrobial drug with a thiazole ring, but without the cyclopropyl and dimethylphenyl groups.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
属性
分子式 |
C14H16N2S |
|---|---|
分子量 |
244.36 g/mol |
IUPAC 名称 |
N-cyclopropyl-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H16N2S/c1-9-3-4-11(7-10(9)2)13-8-17-14(16-13)15-12-5-6-12/h3-4,7-8,12H,5-6H2,1-2H3,(H,15,16) |
InChI 键 |
WEDVPQQKTHRDFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


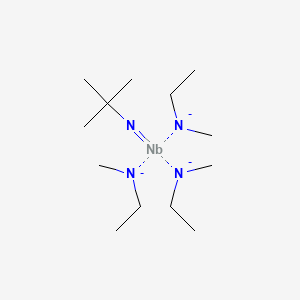
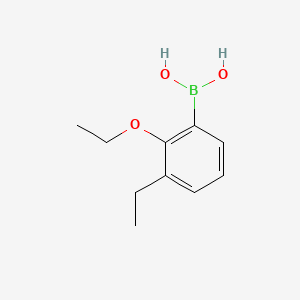
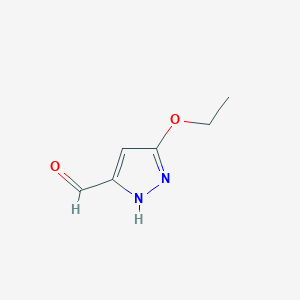


![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
